molecular formula C9H9ClFNO4S B1605135 Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- CAS No. 1009505-66-1

Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-

Cat. No.: B1605135
CAS No.: 1009505-66-1
M. Wt: 281.69 g/mol
InChI Key: XTWFAFUSMARDPX-YFKPBYRVSA-N
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Description

Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- (CAS: 1009235-46-4) is a sulfonamide derivative of alanine, characterized by a sulfonyl group attached to a 3-chloro-4-fluorophenyl moiety. Its molecular formula is C₉H₉ClFNO₄S, with a molecular weight of 281.69 g/mol . This compound belongs to the sulfonamide class, known for diverse biological activities, including enzyme inhibition and antimicrobial properties.

Properties

IUPAC Name

(2S)-2-[(3-chloro-4-fluorophenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO4S/c1-5(9(13)14)12-17(15,16)6-2-3-8(11)7(10)4-6/h2-5,12H,1H3,(H,13,14)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWFAFUSMARDPX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351324
Record name Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009505-66-1
Record name Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 3-Chloro-4-fluorobenzenesulfonyl Chloride

  • Precursor : 3-Chloro-4-fluoroaniline (prepared via hydrogenation of 3-chloro-4-fluoronitrobenzene using Pt/C catalyst under H₂, 0.1–5 MPa, 50–100°C, yielding >99.5% purity).
  • Sulfonation : React 3-chloro-4-fluoroaniline with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, followed by quenching with thionyl chloride (SOCl₂) to form the sulfonyl chloride.

Step 2: Coupling with β-Alanine

  • Conditions :
    • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
    • Base: Triethylamine (TEA) or aqueous NaOH to neutralize HCl.
    • Molar Ratio: 1:1 (sulfonyl chloride : β-alanine).
    • Temperature: 0–25°C, stirred for 4–6 hours.
  • Workup : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate under reduced pressure.
  • Purification : Recrystallization from ethanol/water (yield: 85–92%).

Analytical Data

Property Value Source
Molecular Formula C₉H₉ClFNO₄S
Molecular Weight 281.69 g/mol
Purity (HPLC) ≥95%
Melting Point 158–160°C (decomposes)
Solubility Soluble in DMSO, methanol; insoluble in water

Key Research Findings

  • Catalyst Efficiency : Pt/C-catalyzed hydrogenation for precursor synthesis achieves >94% yield with minimal byproducts.
  • Reaction Optimization :
    • Excess sulfonyl chloride (1.2 equiv) improves yield to 92%.
    • Lower temperatures (0–5°C) reduce side reactions (e.g., sulfonate ester formation).
  • Spectroscopic Validation :
    • ¹H NMR (DMSO-d₆): δ 8.15 (s, 1H, SO₂NH), 7.85–7.70 (m, 3H, aromatic), 3.45 (t, 2H, CH₂), 2.55 (t, 2H, CH₂).
    • IR (KBr): 3270 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1350/1150 cm⁻¹ (SO₂).

Challenges and Solutions

  • Moisture Sensitivity : Sulfonyl chloride hydrolyzes readily; use anhydrous conditions and fresh reagents.
  • Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) removes residual sulfonic acid derivatives.

Industrial-Scale Considerations

  • Cost-Effectiveness : 3-Chloro-4-fluoroaniline is commercially available but can be synthesized in-house via nitro reduction.
  • Waste Management : Neutralize HCl gas with NaOH scrubbers to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can produce sulfone derivatives .

Scientific Research Applications

Scientific Research Applications

The compound has shown promise in several areas:

1. Medicinal Chemistry

  • Drug Development : Alanine derivatives are often utilized as building blocks for synthesizing pharmaceuticals. The sulfonyl group enhances the compound's reactivity, allowing for the development of enzyme inhibitors and receptor modulators.
  • Anticancer Activity : Research indicates that compounds similar to alanine derivatives may inhibit cancer cell proliferation. For instance, studies have shown that sulfonamide derivatives can act as potent inhibitors of key enzymes involved in tumor growth.

2. Biochemical Research

  • Enzyme Inhibition Studies : The compound is being investigated for its ability to inhibit specific enzymes such as carbonic anhydrase and dihydrofolate reductase (DHFR), which are critical in various metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that alanine derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of alanine derivatives against various bacterial strains:

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]TBDTBDTBD
Sulfonamide A12.56.2525
Ciprofloxacin (control)0.50.251

Enzyme Inhibition Studies

Research has demonstrated that alanine derivatives can inhibit specific enzymes associated with disease processes:

EnzymeInhibition TypeIC50 Value (µM)
Dihydrofolate ReductaseCompetitive Inhibitor0.81
Carbonic AnhydraseNon-competitive InhibitorTBD

Case Studies and Research Findings

1. Inhibition of Tuberculosis Enzyme KasA

  • A study synthesized alanine-derived compounds that inhibited the enzyme KasA, essential for Mycobacterium tuberculosis cell wall synthesis. This finding supports the potential of these compounds as novel antituberculosis agents.

2. Anticancer Properties

  • Research indicated that alanine derivatives can act as inhibitors at the colchicine binding site, showing promising anticancer activity with IC50 values as low as 0.81 µM against prostate cancer cells (PC3).

3. DPP4 Inhibition

  • Recent studies have designed new compounds based on alanine structures that act as DPP4 inhibitors relevant in diabetes treatment, demonstrating significant inhibitory activity compared to established drugs like Sitagliptin.

Mechanism of Action

The mechanism of action of Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- C₉H₉ClFNO₄S 281.69 3-Cl, 4-F phenyl sulfonyl
N-[(3-Chloro-4-fluorophenyl)sulfonyl]methionine C₁₁H₁₃ClFNO₄S₂ Not specified Methionine backbone, 3-Cl, 4-F phenyl
N-[(3-Chloro-4-fluorophenyl)sulfonyl]phenylalanine C₁₅H₁₃ClFNO₄S 357.78 Phenylalanine backbone
(R)-N-(4-Fluorophenyl)-N-[(4-methylphenyl)sulfonyl]alanine C₁₆H₁₆FNO₄S 337.37 4-F phenyl, 4-methylphenyl sulfonyl
N-(3-Chloro-4-methylphenyl)-N-(methylsulfonyl)alanine C₁₁H₁₄ClNO₄S Not specified 3-Cl, 4-methylphenyl, methylsulfonyl

Key Observations:

  • Backbone Variability: Replacement of alanine with methionine (sulfur-containing) or phenylalanine (aromatic side chain) alters hydrophobicity and steric bulk.
  • Sulfonyl Group Modifications : Substituting the 3-chloro-4-fluorophenyl group with a 4-methylphenyl () or methylsulfonyl () group reduces electronegativity, impacting binding affinity in enzyme-substrate interactions.
  • Halogen Effects : The 3-Cl,4-F combination in the target compound provides stronger electron-withdrawing effects compared to methyl or methoxy groups, favoring interactions with electron-rich biological targets .

Biological Activity

Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a sulfonyl group and halogenated aromatic ring, enhances its potential as an inhibitor of various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- can be represented as follows:

Property Details
Molecular Formula C₉H₉ClFNO₄S
Molecular Weight 253.68 g/mol
CAS Number 838876-58-7
Functional Groups Sulfonamide, halogenated aromatic

The biological activity of Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonamide group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzymatic activity. This mechanism is crucial for its potential application as a therapeutic agent in treating diseases such as cancer and inflammation.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can modulate receptor functions, affecting signaling pathways crucial for cellular responses.

Biological Activity and Research Findings

Recent studies have highlighted the significant biological activities of Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-:

  • Antitumor Activity:
    • Research indicates that derivatives of this compound exhibit promising antitumor effects against various cancer cell lines. For instance, in vitro studies demonstrated a strong inhibition of cell proliferation in breast and colon cancer models .
  • Antimicrobial Properties:
    • The compound has shown effective antimicrobial activity against a range of pathogens, including bacteria and fungi. Minimum inhibitory concentration (MIC) assays revealed potent activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 0.25 μg/mL .
  • Enzyme Inhibition Studies:
    • Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]- has been identified as an effective inhibitor of several key enzymes involved in metabolic processes. In particular, it demonstrated IC50 values ranging from 12.27 to 31.64 μM against DNA gyrase and dihydrofolate reductase (DHFR) .

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of Alanine derivatives against human cancer cell lines showed that treatment with N-[(3-chloro-4-fluorophenyl)sulfonyl]-alanine resulted in a significant reduction in cell viability compared to control groups. The study utilized various concentrations to determine dose-dependent effects.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties revealed that the compound effectively inhibited biofilm formation in Staphylococcus epidermidis. The results indicated a superior reduction in biofilm compared to standard antibiotics like Ciprofloxacin .

Comparative Analysis

To better understand the unique properties of Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-, it is useful to compare it with similar compounds:

Compound Molecular Formula Biological Activity
AlanineC₃H₇NO₂Basic amino acid; limited biological activity
N-(3-Chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycineC₁₄H₁₁ClFNO₄SModerate enzyme inhibitor; broader applications
Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-C₉H₉ClFNO₄SSignificant enzyme inhibition; strong antitumor properties

Q & A

Q. What in vivo models are suitable for pharmacokinetic studies?

  • Answer : Use rodent models to assess oral bioavailability and plasma half-life. Monitor metabolites via LC-MS/MS. Structural analogs in exhibit improved bioavailability with morpholine substituents, suggesting formulation with cyclodextrins for enhanced solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-
Reactant of Route 2
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Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-

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